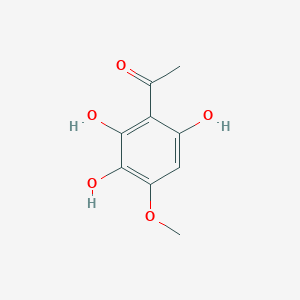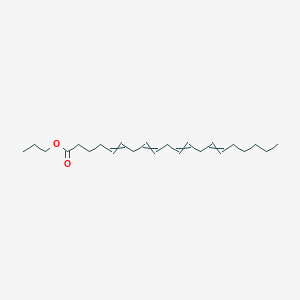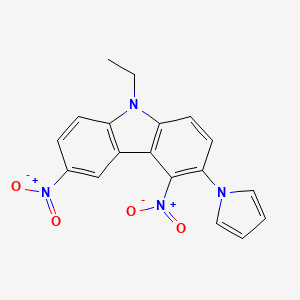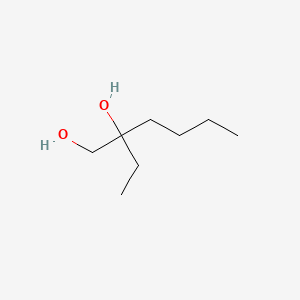
2-Ethylhexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexane-1,2-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, slightly viscous liquid with a mild odor.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethylhexane-1,2-diol can be synthesized through several methods. One common method involves the hydrogenation of butyraldol (2-ethyl-3-hydroxycaproaldehyde). This process typically requires a hydrogenation catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrogenation techniques. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield of the desired product .
化学反応の分析
Types of Reactions: 2-Ethylhexane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Halogenated compounds
科学的研究の応用
2-Ethylhexane-1,2-diol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Ethylhexane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .
類似化合物との比較
- 2-Ethylhexane-1,3-diol
- 2-Ethyl-1,3-hexanediol
- 2-Ethyl-3-propyl-1,3-propanediol
Comparison: 2-Ethylhexane-1,2-diol is unique due to the position of its hydroxyl groups, which influence its chemical reactivity and physical properties. Compared to 2-Ethylhexane-1,3-diol, the 1,2-diol has different hydrogen bonding capabilities and steric effects, leading to variations in its applications and reactivity .
特性
CAS番号 |
20667-04-3 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC名 |
2-ethylhexane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-8(10,4-2)7-9/h9-10H,3-7H2,1-2H3 |
InChIキー |
NACLMQVDUHEFQS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


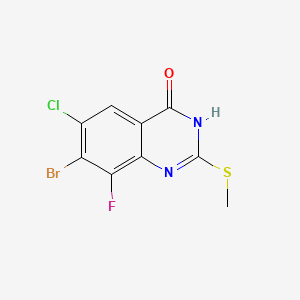
![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
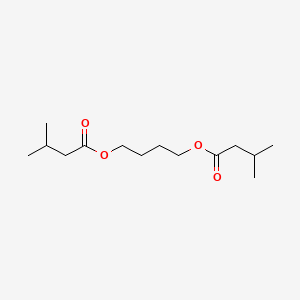
![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)
